Methyl 2-acetyl-4,5-dimethoxybenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 2-acetyl-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C12H14O5/c1-7(13)8-5-10(15-2)11(16-3)6-9(8)12(14)17-4/h5-6H,1-4H3 |
InChI Key |
CXJDKGKVYSDMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1C(=O)OC)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl 2 Acetyl 4,5 Dimethoxybenzoate
Direct Synthesis Pathways for Methyl 2-acetyl-4,5-dimethoxybenzoate
The direct synthesis of the target compound involves introducing the acetyl and methyl ester functionalities onto a pre-existing dimethoxybenzene core. The primary strategies involve electrophilic aromatic substitution and palladium-catalyzed coupling reactions, with careful consideration of reaction conditions to control regioselectivity.
The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling aryl halides with alkenes, catalyzed by a palladium complex. organic-chemistry.org While a direct synthesis of this compound via a one-step Heck reaction is not prominently documented, the reaction serves as a key strategy for synthesizing precursors and analogues. For instance, a methodology for synthesizing methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate, a precursor to biologically active compounds, utilizes a Pd(II)-catalyzed Heck reaction as the central step. researchgate.net
A plausible Heck strategy to approach the target molecule's scaffold would involve the coupling of a halogenated dimethoxybenzoate intermediate (e.g., methyl 2-iodo-4,5-dimethoxybenzoate) with a suitable alkene, such as a vinyl ether, followed by subsequent transformation of the resulting product. The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand or phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to ensure good yields. arkat-usa.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. nih.gov
Table 1: Components of a Typical Heck Reaction
| Component | Function | Common Examples |
| Aryl Halide | Electrophilic partner | Aryl iodides, bromides |
| Alkene | Nucleophilic partner | Styrene, acrylates, vinyl ethers |
| Catalyst | Facilitates C-C bond formation | Pd(OAc)₂, Pd/C |
| Base | Neutralizes HX byproduct | Et₃N, K₂CO₃, KOH |
| Additive/Ligand | Stabilizes catalyst, enhances reactivity | PPh₃, TBAB |
Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. libretexts.org This reaction is a primary route for synthesizing this compound by reacting a suitable precursor, such as methyl 3,4-dimethoxybenzoate, with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). alexandonian.comyoutube.com
The regioselectivity of the acylation is critically influenced by the electronic properties of the substituents on the benzene (B151609) ring. alexandonian.com In a precursor like methyl 3,4-dimethoxybenzoate, the two methoxy (B1213986) groups are strong activating, ortho-para directing groups, while the methyl ester group is a deactivating, meta-directing group. alexandonian.com The incoming electrophilic acylium ion, formed from the reaction between the acylating agent and the Lewis acid, will preferentially attack the most nucleophilic position on the ring. libretexts.org The directing effects of the two methoxy groups strongly favor substitution at the positions ortho to them (positions 2 and 5). The deactivating effect of the ester at position 1 disfavors substitution at its ortho positions (2 and 6). The combined influence directs the acylation predominantly to the 2-position, which is ortho to the methoxy group at position 3 and meta to the ester group, leading to the desired product.
The reaction mechanism involves the formation of a resonance-stabilized acylium ion, which then undergoes nucleophilic attack by the aromatic ring. alexandonian.com This is followed by the loss of a proton to restore aromaticity, a step facilitated by the AlCl₄⁻ complex formed during the reaction. libretexts.org
Table 2: Friedel-Crafts Acylation Conditions
| Reactant | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 2-Fluorotoluene | Acetyl chloride | AlCl₃ | Dichloromethane | -5 to RT | 88 |
| 2-Fluorotoluene | Acetyl chloride | AlCl₃ | Chloroform | -5 to RT | 91 |
| 2-Fluorotoluene | Acetyl chloride | FeCl₃ | Carbon tetrachloride | -5 to 80 | - |
Note: Data from analogous acylation reactions illustrates typical conditions. patsnap.comgoogle.com
Esterification and hydrolysis are fundamental transformations for the synthesis and manipulation of this compound.
Esterification: If the synthetic route proceeds through the carboxylic acid intermediate (2-acetyl-4,5-dimethoxybenzoic acid), the final step is an esterification reaction. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity for subsequent nucleophilic attack by methanol. masterorganicchemistry.com
Hydrolysis: The reverse reaction, the hydrolysis of the methyl ester to the corresponding carboxylic acid, is also a crucial process. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. chemspider.com This saponification process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This transformation can be useful for purifying the acid or for preparing derivatives via the carboxyl group. A reported procedure for a similar compound, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, involved heating under reflux with NaOH in a water/methanol mixture, achieving a 95% yield of the corresponding acid after acidification. chemspider.com
Table 3: Example Conditions for Esterification and Hydrolysis
| Process | Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| Esterification | 2-methyl-4-acetylbenzoic acid | Methanol, Acid Catalyst (e.g., H₂SO₄) | Heat (e.g., 70°C) | Methyl 2-methyl-4-acetylbenzoate | High | google.com |
| Hydrolysis | Methyl 2-(...)-benzoate | NaOH, Water, Methanol | Reflux, 4 h | 2-(...)-benzoic acid | 95 | chemspider.com |
Synthesis of Precursors and Intermediate Compounds Related to this compound
The synthesis of the target compound often relies on the preparation of strategically functionalized precursors and intermediates. These include halogenated derivatives for cross-coupling reactions and amino-substituted compounds which are valuable for building more complex heterocyclic systems.
Halogenated benzoate (B1203000) intermediates, such as brominated or iodinated dimethoxybenzoates, are essential precursors for palladium-catalyzed cross-coupling reactions like the Heck or Suzuki reactions. The introduction of a halogen atom at a specific position on the aromatic ring provides a reactive handle for subsequent carbon-carbon bond formation.
One common method involves the direct halogenation of a suitable substrate. For example, methyl 2-methoxy-4-acetamidobenzoate can be halogenated using chlorine gas or bromine to introduce a halogen at the 5-position. patsnap.com Another approach involves the esterification of a pre-halogenated benzoic acid. For instance, 4-bromo-2-methylbenzoic acid can be converted to its methyl ester by refluxing in methanol with a sulfuric acid catalyst before being used in further reactions. google.com
These halogenated intermediates can then be subjected to coupling reactions. For example, a first intermediate compound, methyl 4-bromo-2-methylbenzoate, can react with potassium vinylfluoroborate under palladium catalysis to introduce a vinyl group, which is then further functionalized. google.com
Amino-substituted dimethoxybenzoates are key intermediates in organic synthesis. The most direct route to these compounds is the reduction of the corresponding nitro-substituted derivatives. organic-chemistry.org For example, Methyl 2-amino-4,5-dimethoxybenzoate is synthesized from Methyl 4,5-dimethoxy-2-nitrobenzoate. chemicalbook.com
A standard and highly effective method for this transformation is catalytic hydrogenation. chemicalbook.com The reaction involves stirring the nitro compound in a solvent like methanol or ethyl acetate (B1210297) under an atmosphere of hydrogen gas (H₂), using a palladium-on-carbon (Pd/C) catalyst. chemicalbook.com The reaction proceeds efficiently at room temperature and atmospheric pressure (or slightly elevated pressure) to give the desired amine in high yield. chemicalbook.com One procedure reports a 97% yield for this reduction when conducted in ethyl acetate under 15 psi of hydrogen for 16 hours. chemicalbook.com
Alternative reducing systems can also be employed for this conversion, offering chemoselectivity in the presence of other reducible functional groups. google.com These can include metal-based systems like zinc or magnesium powder with a hydrogen donor such as hydrazine (B178648) glyoxylate.
Table 4: Conditions for the Reduction of Methyl 4,5-dimethoxy-2-nitrobenzoate
| Catalyst | Hydrogen Source | Solvent | Temperature | Time | Yield (%) |
| 10% Pd/C | H₂ (gas) | Methanol | Room Temp. | 24 h | 88.7 |
| 10% Pd/C | H₂ (15 psi) | Ethyl Acetate | 25°C | 16 h | 97 |
Data sourced from ChemicalBook synthesis routes for Methyl 2-amino-4,5-dimethoxybenzoate. chemicalbook.com
Synthesis of Related Dimethoxybenzoic Acid Derivatives
The synthesis of various dimethoxybenzoic acid derivatives serves as a foundational element in the broader chemical context of this compound. These derivatives are often precursors or analogues that share the core dimethoxybenzoyl structure. Key synthetic strategies involve nitration, reduction, halogenation, and demethylation reactions starting from readily available materials like veratric acid (3,4-dimethoxybenzoic acid) or veratrole (1,2-dimethoxybenzene).
For instance, the nitration of 3,4-dimethoxybenzoic acid is a common route to introduce a nitro group at the 2-position, yielding 4,5-dimethoxy-2-nitrobenzoic acid. chemicalbook.comgoogle.com This nitro derivative is a versatile intermediate, which can be subsequently reduced to form 2-amino-4,5-dimethoxybenzoic acid. chemicalbook.com The synthesis of halogenated derivatives often begins with the targeted halogenation of veratrole, followed by chloromethylation and subsequent oxidation to the carboxylic acid. google.com Another important derivative, 2-hydroxy-4,5-dimethoxybenzoic acid, can be prepared through the selective demethylation of 2,4,5-trimethoxybenzoic acid. google.com
The following table summarizes various synthetic methodologies for key dimethoxybenzoic acid derivatives.
| Target Derivative | Starting Material(s) | Key Reagents & Conditions | Yield | Reference |
|---|---|---|---|---|
| 4,5-Dimethoxy-2-nitrobenzoic acid | 3,4-Dimethoxybenzoic acid (Veratric Acid) | Concentrated Nitric Acid (HNO₃), ice-bath, then 60 °C for 6h | 77% | chemicalbook.com |
| 4,5-Dimethoxy-2-nitrobenzoic acid | 3,4-Dimethoxy-6-nitrobenzaldehyde | Sodium chlorite (B76162) (NaClO₂), Hydrogen peroxide (H₂O₂), Acetic acid, 50 °C | 93% | chemicalbook.com |
| 2-Amino-4,5-dimethoxybenzoic acid | Methyl 4,5-dimethoxy-2-nitrobenzoate | 1) KOH, 70 °C; 2) H₂, 10% Pd/C, 50 °C, 3.5 bar | 83% | chemicalbook.com |
| 2-Chloro-4,5-dimethoxybenzoic acid | 2-Chloro-4,5-dimethoxy benzyl (B1604629) chloride | Potassium permanganate (B83412) (KMnO₄), Tetrabutylammonium bromide, H₂O, 70 °C | 95.5% | google.com |
| 2-Bromo-4,5-dimethoxybenzoic acid | 2-Bromo-4,5-dimethoxy-toluene | Potassium permanganate (KMnO₄), Tetrabutylammonium bromide, H₂O, 80 °C | 92.4% | google.com |
| 2-Hydroxy-4,5-dimethoxybenzoic acid | 2,4,5-Trimethoxybenzoic acid | Piperazine, N,N-Dimethylacetamide, 150 °C | 95.3% | google.com |
Mechanistic Aspects of Chemical Reactions Involving this compound and Analogues
The reactivity of this compound is governed by the interplay of its functional groups: the activated aromatic ring, the electrophilic acetyl carbonyl, and the ester group. Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting its chemical behavior.
Electrophilic Aromatic Substitution Patterns on the Dimethoxybenzene Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. byjus.com The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the directing effects of the existing substituents. chemistrytalk.org In the case of analogues of this compound, the dimethoxybenzene ring contains strongly activating methoxy groups (-OCH₃) and deactivating acetyl (-COCH₃) and carboxyl (-COOR) groups.
Methoxy groups are powerful activating, ortho, para-directing substituents. organicchemistrytutor.comlibretexts.org They donate electron density to the aromatic ring via resonance, which stabilizes the positive charge in the arenium ion intermediate formed during electrophilic attack. organicchemistrytutor.commsu.edu This effect is most pronounced when the electrophile adds to the positions ortho or para to the methoxy group.
Conversely, the acetyl group and the methyl ester group are deactivating, meta-directing substituents. libretexts.org They withdraw electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and destabilizing the arenium ion intermediate. libretexts.org Attack at the meta position is favored as it avoids placing the positive charge of the intermediate directly adjacent to the electron-withdrawing group.
On the 4,5-dimethoxybenzoyl system, the two methoxy groups strongly activate the ring. The only available positions for substitution are C-2 and C-6. In a compound like Methyl 4,5-dimethoxybenzoate, electrophilic attack would be directed to the C-2 and C-6 positions, which are ortho to the C-4 and C-5 methoxy groups, respectively. For this compound, the C-2 position is already substituted. The remaining open positions are C-3 and C-6. The C-6 position is ortho to the C-5 methoxy group and meta to the C-2 acetyl group, making it the most likely site for further electrophilic substitution due to the powerful activating effect of the methoxy group.
Nucleophilic Acyl Substitutions Involving Ester Groups
The methyl ester group of this compound is susceptible to nucleophilic acyl substitution. masterorganicchemistry.com This class of reactions proceeds via a characteristic two-step addition-elimination mechanism. khanacademy.orgbyjus.com The reaction can be catalyzed by either acid or base.
Under basic conditions (saponification), a strong nucleophile, such as a hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. libretexts.org This initial addition step breaks the C=O π-bond and forms a negatively charged tetrahedral intermediate. byjus.com In the subsequent elimination step, the tetrahedral intermediate collapses, reforming the C=O double bond and expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. A final acid-base reaction between the carboxylic acid product and the basic methoxide yields a carboxylate salt and methanol. libretexts.org This process is effectively irreversible due to the deprotonation of the carboxylic acid.
Under acidic conditions, the carbonyl oxygen is first protonated by the acid catalyst. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, allowing it to be attacked by a weaker nucleophile, such as water. byjus.com This leads to a neutral tetrahedral intermediate. A series of proton transfers then occurs, converting the methoxy group into a good leaving group (methanol). The intermediate then collapses, expelling methanol and, after deprotonation of the carbonyl oxygen, regenerating the acid catalyst and forming the carboxylic acid product. libretexts.org
Condensation and Cyclization Reaction Pathways
The ortho positioning of the acetyl and methyl ester groups in this compound provides a template for various intramolecular condensation and cyclization reactions to form heterocyclic systems. While specific pathways for this exact molecule are not extensively detailed, the reactivity can be inferred from analogous structures.
For example, derivatives where the acetyl group is modified or another functional group is present can lead to important heterocycles. A related compound, 2-amino-4,5-dimethoxybenzoic acid, can undergo cyclization with formamide (B127407) upon heating to produce 6,7-dimethoxyquinazolin-4(3H)-one, a core structure in many biologically active molecules. This reaction involves the initial formation of a formylamino intermediate, followed by intramolecular nucleophilic attack of the amino group onto the carboxyl group (or its derivative) and subsequent dehydration to form the heterocyclic ring.
Similarly, the acetyl group itself can participate in condensation reactions. For instance, treatment with a strong base could generate an enolate from the acetyl methyl group. This enolate could potentially undergo intramolecular reactions, although cyclization involving the ester group would be less favorable. More commonly, the acetyl and ester groups can react with external reagents to build a heterocyclic ring. For example, reaction with hydrazine could lead to the formation of a pyridazinone ring system, a common strategy in medicinal chemistry.
Derivatization and Functional Group Interconversions of this compound
The acetyl and ester functional groups of this compound can be chemically transformed to create a variety of derivatives. Oxidation and reduction reactions are primary tools for these interconversions.
Oxidation and Reduction Chemistry
Oxidation: The acetyl group, being a ketone, is susceptible to oxidation through the Baeyer-Villiger oxidation. wikipedia.org This reaction employs a peroxyacid (like m-CPBA) or hydrogen peroxide to convert the ketone into an ester. jk-sci.com The mechanism involves the initial attack of the peroxyacid on the protonated carbonyl carbon, forming a Criegee intermediate. jk-sci.com This is followed by the migratory insertion of an oxygen atom. The regioselectivity of the migration depends on the migratory aptitude of the groups attached to the carbonyl. For an aryl alkyl ketone, the aryl group typically has a higher migratory aptitude than a methyl group. organic-chemistry.org Therefore, the Baeyer-Villiger oxidation of this compound would be expected to yield Methyl 2-(acetyloxy)-4,5-dimethoxybenzoate. The reaction proceeds with retention of stereochemistry at the migrating center. organicchemistrytutor.com
Reduction: The carbonyl of the acetyl group can be completely reduced to a methylene (B1212753) group (-CH₂-) via two primary methods: the Clemmensen reduction and the Wolff-Kishner reduction. vedantu.comunacademy.com
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. quora.comwikipedia.org It is suitable for substrates that are stable in strongly acidic conditions. The reaction is believed to occur on the surface of the zinc catalyst, but the exact mechanism is complex and not fully understood. unacademy.com
Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions, using hydrazine (H₂NNH₂) and a strong base like potassium hydroxide (KOH) at high temperatures. vedantu.comyoutube.com It is complementary to the Clemmensen reduction and is used for substrates that are sensitive to acid. quora.com The mechanism involves the initial formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas to yield the alkane. unacademy.com
The choice between these two methods would depend on the stability of the ester group in this compound. The ester would be hydrolyzed under both the strongly acidic conditions of the Clemmensen reduction and the strongly basic conditions of the Wolff-Kishner reduction. Therefore, protection of the ester group or its prior conversion to the more robust carboxylic acid might be necessary before performing such a reduction on the acetyl group.
Furthermore, related nitro-substituted analogues can be readily reduced. The catalytic hydrogenation of a nitro group to an amine, using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst, is a high-yielding and common transformation in the synthesis of related dimethoxybenzoic acid derivatives. chemicalbook.comchemicalbook.com
Introduction of Amino and Isothiocyanato Functionalities
The introduction of amino and isothiocyanato groups into the this compound structure can be achieved through multi-step synthetic pathways. These transformations typically target either the acetyl group or involve the synthesis of regioisomers through alternative routes.
One plausible strategy to introduce an amino functionality involves the modification of the acetyl group. While direct amination is challenging, a common approach for analogous acetophenone (B1666503) derivatives is through the formation of an intermediate that is more susceptible to nucleophilic attack by an amine. For instance, a related compound, methyl 2-acetyl-4,5-dimethoxyphenylacetate, has been shown to undergo bromination with cupric bromide to yield a bromoacetyl derivative. nih.gov This activated intermediate can then react with various amines to introduce the amino functionality onto the acetyl side chain. nih.gov
Another well-established method for synthesizing an aromatic amine in a similar structural context is through the reduction of a nitro precursor. The compound Methyl 2-amino-4,5-dimethoxybenzoate is typically synthesized by the catalytic hydrogenation of Methyl 4,5-dimethoxy-2-nitrobenzoate. chemicalbook.comprepchem.com This reaction is commonly carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.comprepchem.com
| Reactant | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl 4,5-dimethoxy-2-nitrobenzoate | 10% Pd/C | Methanol | H₂ gas, Room Temp, 24h | Methyl 2-amino-4,5-dimethoxybenzoate | 88.7% | chemicalbook.com |
| Methyl 4,5-dimethoxy-2-nitrobenzoate | 10% Pd/C | Ethyl Acetate | H₂ (15 psi), 25 °C, 16h | Methyl 2-amino-4,5-dimethoxybenzoate | 97% | - |
| Methyl 3,5-dimethoxy-2-nitrobenzoate | 5% Pd/C | Methanol/THF | H₂ (52 psi), 46h | Methyl 2-amino-3,5-dimethoxybenzoate | - | prepchem.com |
Once a primary amino group is installed, it can be converted into an isothiocyanato (-NCS) group. A contemporary one-pot, two-step procedure involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) intermediate. nih.gov This intermediate is then treated with a desulfurization reagent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), to yield the final isothiocyanate. nih.gov This method has been successfully applied to a wide range of amines, including amino acid esters, with reactions often facilitated by microwave irradiation to achieve high yields. nih.gov
Ester and Amide Formation from Carboxylic Acid Precursors
The methyl ester functionality of this compound can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-acetyl-4,5-dimethoxybenzoic acid. This carboxylic acid serves as a crucial intermediate for the synthesis of other esters and a variety of amides through standard coupling reactions.
Ester Formation
The conversion of 2-acetyl-4,5-dimethoxybenzoic acid into different esters can be accomplished through several established esterification methods. medcraveonline.com The Fischer esterification is a classic acid-catalyzed reaction where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This equilibrium-driven reaction typically requires the removal of water to achieve high yields. masterorganicchemistry.comgoogle.com
Alternative methods employ coupling agents to activate the carboxylic acid, allowing for milder reaction conditions. For example, the reaction between a carboxylic acid and an alcohol can be mediated by reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Enzymatic esterification, using lipases, presents a greener alternative that often provides high selectivity and yields under mild conditions. medcraveonline.com
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Equilibrium reaction; often requires water removal. | masterorganicchemistry.com |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Mild conditions; forms a dicyclohexylurea byproduct. | - |
| Enzymatic Esterification | Alcohol, Lipase (e.g., Novozym 435) | High selectivity; environmentally friendly conditions. | medcraveonline.commedcraveonline.com |
| Lewis Acid Catalysis | Alcohol, Lewis Acid (e.g., Sn(II) compounds) | Effective catalysis for benzoic acids. | google.com |
Amide Formation
The synthesis of amides from 2-acetyl-4,5-dimethoxybenzoic acid involves its reaction with a primary or secondary amine. A common and straightforward method is to first convert the carboxylic acid into a more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-acetyl-4,5-dimethoxybenzoyl chloride can then be reacted with the desired amine to form the corresponding amide with high yields. google.com
Modern synthetic chemistry often favors direct coupling methods that avoid the isolation of harsh acyl chloride intermediates. These one-pot reactions utilize a wide array of coupling reagents to activate the carboxylic acid in situ. Commonly used reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or DCC, often in combination with additives like N-hydroxysuccinimide (HOSu) to suppress side reactions and improve yields. google.com Boronic acid derivatives have also emerged as effective catalysts for direct amidation reactions between carboxylic acids and amines under mild conditions. nih.gov
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Amine | High-yielding, traditional method; generates HCl. | google.com |
| Carbodiimide Coupling | Amine, EDC or DCC, optional HOSu | Mild, one-pot procedure; widely applicable. | google.com |
| Catalytic Amidation | Amine, Boronic Acid Catalyst | Direct formation from acid and amine under mild conditions. | nih.gov |
Advanced Spectroscopic and Structural Elucidation of Methyl 2 Acetyl 4,5 Dimethoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in Methyl 2-acetyl-4,5-dimethoxybenzoate. One- and two-dimensional NMR experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the specific substitution pattern (regiochemistry) of the aromatic ring.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic region features two singlets, confirming the 1,2,4,5-tetrasubstitution pattern of the benzene (B151609) ring. The aliphatic region shows four sharp singlets, corresponding to the acetyl methyl group, the ester methyl group, and the two methoxy (B1213986) groups.
The chemical shifts (δ) are influenced by the electronic effects of the substituents. The electron-withdrawing acetyl and methyl ester groups cause deshielding of adjacent protons, shifting their signals downfield, while the electron-donating methoxy groups cause upfield shifts. The expected assignments for the proton signals in a typical solvent like CDCl₃ are detailed below.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-6 (Aromatic) | ~7.4 | Singlet (s) | 1H |
| H-3 (Aromatic) | ~7.2 | Singlet (s) | 1H |
| C4-OCH₃ or C5-OCH₃ | ~3.95 | Singlet (s) | 3H |
| C4-OCH₃ or C5-OCH₃ | ~3.92 | Singlet (s) | 3H |
| COOCH₃ (Ester) | ~3.88 | Singlet (s) | 3H |
| COCH₃ (Acetyl) | ~2.60 | Singlet (s) | 3H |
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected. The chemical shifts are highly dependent on the local electronic environment. Carbons bonded to electronegative oxygen atoms (in carbonyl, ester, and methoxy groups) are significantly deshielded and appear at lower fields (higher ppm values). libretexts.org
A key feature of the ¹³C NMR spectrum is the identification of quaternary carbons—those not directly bonded to any hydrogen atoms. openstax.org In this molecule, there are six such carbons: the two carbonyl carbons (C=O) of the acetyl and ester groups, and the four substituted aromatic carbons (C-1, C-2, C-4, C-5). These carbons typically show weaker signals in proton-decoupled spectra compared to protonated carbons. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| COCH₃ (Acetyl) | ~200 | Quaternary (C=O) |
| COOCH₃ (Ester) | ~168 | Quaternary (C=O) |
| C-4 / C-5 | ~152 | Quaternary (Aromatic C-O) |
| C-5 / C-4 | ~148 | Quaternary (Aromatic C-O) |
| C-2 | ~130 | Quaternary (Aromatic C-C=O) |
| C-1 | ~125 | Quaternary (Aromatic C-C=O) |
| C-6 | ~115 | Tertiary (Aromatic C-H) |
| C-3 | ~112 | Tertiary (Aromatic C-H) |
| C4-OCH₃ / C5-OCH₃ | ~56.5 | Primary (CH₃) |
| C5-OCH₃ / C4-OCH₃ | ~56.3 | Primary (CH₃) |
| COOCH₃ (Ester) | ~52.5 | Primary (CH₃) |
| COCH₃ (Acetyl) | ~30 | Primary (CH₃) |
Two-dimensional (2D) NMR experiments are essential for confirming the regiochemical arrangement of the substituents on the benzene ring by establishing through-bond correlations between nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, HSQC would show correlations between the aromatic protons (H-3, H-6) and their corresponding carbons (C-3, C-6), as well as between the protons of the four methyl groups and their respective carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): This technique is paramount for structural confirmation as it reveals longer-range couplings between protons and carbons (typically over 2 to 3 bonds). Key HMBC correlations that would confirm the structure include:
A correlation between the aromatic proton at H-6 and the ester carbonyl carbon (C=O), as well as aromatic carbons C-2 and C-4.
A correlation between the aromatic proton at H-3 and the acetyl carbonyl carbon (C=O), as well as aromatic carbons C-1 and C-5.
Correlations from the acetyl methyl protons to both the acetyl carbonyl carbon and the C-2 aromatic carbon.
Correlations from the ester methyl protons to the ester carbonyl carbon.
Correlations from the methoxy protons at C-4 and C-5 to their respective attachment points on the aromatic ring.
The collective data from these 2D NMR experiments would provide unequivocal proof of the assigned regiochemistry.
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₂H₁₄O₅. The calculated exact mass (monoisotopic mass) for this formula is 238.08412 u. An HRMS analysis would be expected to detect a molecular ion ([M]⁺) or a pseudo-molecular ion (e.g., [M+H]⁺ at m/z 239.09190 or [M+Na]⁺ at m/z 261.07334) with a mass that matches the calculated value to within a few parts per million (ppm), thereby confirming the molecular formula. st-andrews.ac.ukmdpi.com
In Electron Impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. nih.gov The resulting fragmentation pattern is a reproducible fingerprint that provides valuable structural information. The expected fragmentation of this compound would proceed through several characteristic pathways.
Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 238 | [C₁₂H₁₄O₅]⁺˙ | Molecular Ion (M⁺˙) |
| 207 | [M - OCH₃]⁺ | ˙OCH₃ (Methoxy radical) |
| 195 | [M - COCH₃]⁺ | ˙COCH₃ (Acetyl radical) |
| 179 | [M - COOCH₃ - CO]⁺ | ˙COOCH₃ and CO |
| 43 | [CH₃CO]⁺ | Acylium ion (often the base peak) |
The fragmentation would likely be initiated by the loss of a methoxy radical (˙OCH₃) to form a stable ion at m/z 207, or by α-cleavage to lose the acetyl radical (˙COCH₃) to give an ion at m/z 195. arkat-usa.org A very prominent peak at m/z 43, corresponding to the acylium ion [CH₃CO]⁺, is highly characteristic of methyl ketones and would be expected. raco.cat Analysis of these fragmentation pathways provides strong corroborating evidence for the proposed structure.
Infrared (IR) Spectroscopy Investigations of Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific structural components: an aromatic ketone, a methyl ester, and methoxy groups on a benzene ring.
The key functional groups and their expected characteristic IR absorption frequencies are:
C=O Stretch (Ester): The ester carbonyl group is expected to show a strong absorption band in the region of 1720-1740 cm⁻¹. In similar aromatic esters, this peak is a prominent feature.
C=O Stretch (Ketone): The acetyl group's carbonyl will also produce a strong absorption, typically found between 1680-1700 cm⁻¹. The conjugation with the aromatic ring influences this frequency.
C-O Stretch: The molecule contains two types of C-O bonds: the ester C-O and the ether C-O bonds of the methoxy groups. These typically result in strong bands in the 1000-1300 cm⁻¹ region. Specifically, the aryl-O stretch of the methoxy groups is expected around 1250 cm⁻¹.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of peaks in the 1450-1600 cm⁻¹ range.
C-H Stretch: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups appear in the 2850-2960 cm⁻¹ range.
For comparison, the related compound methyl 2-hydroxybenzoate, which also contains a methyl ester and an aromatic ring, displays characteristic peaks for these groups, providing a basis for interpreting the spectrum of this compound. docbrown.info The entire IR spectrum, particularly the fingerprint region (below 1500 cm⁻¹), provides a unique pattern for the identification of the compound. docbrown.info
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Ester | C=O Stretch | 1720 - 1740 |
| Ketone | C=O Stretch | 1680 - 1700 |
| Aromatic Ether | C-O Stretch | ~1250 |
| Ester | C-O Stretch | 1000 - 1300 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Alkyl/Methoxy | C-H Stretch | 2850 - 2960 |
| Aromatic | C-H Stretch | >3000 |
X-ray Crystallography and Solid-State Structural Analysis for Related Dimethoxybenzoates
Single-Crystal X-ray Diffraction Studies on Molecular Geometry and Planarity
Single-crystal X-ray diffraction studies on dimethoxybenzoic acid isomers reveal key details about their molecular geometry. carleton.edu For instance, in structures like 2,4-dimethoxybenzoic acid and 3,4-dimethoxybenzoic acid (veratric acid), the benzene ring is generally planar. nih.gov The substituents, such as the carboxylic acid and methoxy groups, may lie in the plane of the ring or be slightly twisted.
The planarity of the molecule is influenced by the substitution pattern. In 2,5-dimethoxybenzoic acid, an unusual intramolecular hydrogen bond is observed between the carboxylic acid group and the methoxy group at the 2-position, which affects the conformation of the substituents relative to the ring. Bond lengths and angles within the aromatic ring are consistent with those of a substituted benzene. The C-O bond lengths of the methoxy groups and the C=O and C-O bond lengths of the ester or acid group are also determined with high precision, confirming the electronic environment of the atoms. carleton.edu
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding plays a crucial role in the solid-state structures of benzoic acid derivatives. While this compound lacks strong hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds are expected to be significant in its crystal lattice.
In related structures, both intramolecular and intermolecular hydrogen bonds are observed.
Intramolecular Hydrogen Bonds: As seen in 2,5-dimethoxybenzoic acid, a hydrogen bond can form between a carboxylic acid proton and an adjacent methoxy oxygen. This type of interaction can influence the molecule's conformation.
Intermolecular Hydrogen Bonds: More commonly, molecules like 3,4-dimethoxybenzoic acid form typical hydrogen-bonded dimers in the crystal state, where the carboxylic acid groups of two molecules interact. In the case of the target methyl ester, which cannot form these strong dimer interactions, weaker C-H···O interactions involving the methyl groups and the carbonyl or methoxy oxygens are likely to be the dominant organizing forces. For example, in the crystal structure of 2,2'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-dicarbaldehyde, numerous C-H···O interactions with C···O distances ranging from 3.342(2) to 3.741(3) Å are present, creating a complex three-dimensional network. nih.gov
Crystal Packing and Supramolecular Assembly
The way individual molecules pack together in a crystal is known as the supramolecular assembly. This assembly is dictated by the intermolecular forces, primarily the hydrogen bonds discussed previously. nih.gov In the absence of strong hydrogen bonds, the crystal packing of this compound would be governed by a combination of weaker C-H···O interactions and van der Waals forces.
Advanced Chromatographic Methodologies for Purification and Purity Assessment
Chromatographic techniques are essential for the separation and purification of synthetic products like this compound from reaction mixtures and for assessing their purity.
Column Chromatography: This is a standard and widely used method for purification. For compounds with similar polarity, column chromatography on silica (B1680970) gel is effective. A common strategy involves using a non-polar solvent system and gradually increasing the polarity to elute the components. For the purification of the related compound, Methyl 2-amino-4,5-dimethoxybenzoate, a mobile phase of petroleum ether and ethyl acetate (B1210297) in a 10:1 ratio was successfully employed. chemicalbook.com Other solvent systems, such as dichloromethane/methanol (B129727) or hexane/ethyl acetate, have also been used for purifying similar aromatic esters. beilstein-journals.org The progress of the separation is typically monitored by thin-layer chromatography (TLC). chemicalbook.com
High-Performance Liquid Chromatography (HPLC): For a more precise assessment of purity and for analytical separations, HPLC is the method of choice. nih.gov A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is commonly used for aromatic compounds. A UV detector is suitable for detection, as the aromatic ring and carbonyl groups are strong chromophores. By comparing the retention time with a known standard and analyzing the peak area, the purity of the compound can be accurately determined.
Table 2: Chromatographic Methods for Purification and Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 10:1) chemicalbook.com | Preparative Purification |
| Thin-Layer Chromatography (TLC) | Silica Gel | Petroleum Ether / Ethyl Acetate | Reaction Monitoring |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Water / Acetonitrile or Methanol | Purity Assessment |
Computational and Theoretical Chemistry Studies of Methyl 2 Acetyl 4,5 Dimethoxybenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory)
Detailed studies using Density Functional Theory (DFT) specifically for Methyl 2-acetyl-4,5-dimethoxybenzoate are not found in the surveyed literature. Consequently, specific data on its electronic structure, molecular orbitals, conformational analysis, and vibrational frequencies derived from quantum chemical calculations are not available.
Molecular Docking Simulations for Ligand-Target Interactions
While related compounds and final products synthesized from this compound have been subject to molecular docking studies google.comgoogle.com, no such simulations have been published for this compound itself.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
No published studies were found that performed Molecular Dynamics (MD) simulations to evaluate the stability of a ligand-protein complex involving this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
No published studies were found that developed or utilized Quantitative Structure-Activity Relationship (QSAR) models for derivatives of this compound.
In Silico Pharmacokinetic and Drug-Likeness Prediction (e.g., ADME)
No published studies were found that reported in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties or other drug-likeness parameters for this compound.
Mechanistic Investigations of Biological Interactions of Methyl 2 Acetyl 4,5 Dimethoxybenzoate and Analogues in Vitro and in Silico Focus
Enzyme Inhibition and Modulation Studies (In Vitro and In Silico)
The interaction of Methyl 2-acetyl-4,5-dimethoxybenzoate analogues with various enzymes has been a subject of significant computational and laboratory investigation. These studies aim to elucidate the inhibitory or modulatory effects that form the basis of their potential biological activities.
Kinase Modulation and Inhibition Profiling
Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases. While direct studies on this compound are limited, research on analogous structures provides insight into potential kinase interactions. For instance, computational and in vitro studies on various synthetic compounds have identified potent inhibitors for key kinases involved in cell growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net
In silico docking studies are frequently employed to predict the binding affinity and interaction patterns of compounds within the ATP-binding pocket of kinases. These studies often reveal that strong interactions are governed by hydrogen bonds and hydrophobic contacts with key amino acid residues. nih.gov For example, analyses of dual inhibitors have shown that interactions with residues in the kinase hinge region are crucial for potent inhibition. mdpi.com The stability of these interactions is often further validated through molecular dynamics simulations, which assess the dynamic behavior of the ligand-protein complex over time. nih.gov
Inhibition of α-Glucosidase
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibition of this enzyme can delay carbohydrate digestion, thereby reducing post-meal blood glucose spikes. mdpi.comnih.gov A variety of plant-derived and synthetic compounds, including analogues of this compound, have been evaluated for their α-glucosidase inhibitory potential.
In vitro assays are the primary method for determining the inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Studies have shown that even structurally simple analogues, such as 5-methoxybenzoic acid methyl ester, exhibit weak α-glucosidase inhibitory activity. mdpi.com More complex derivatives often show significantly higher potency, sometimes exceeding that of the standard drug, acarbose. mdpi.com Kinetic studies are also performed to determine the mechanism of inhibition (e.g., competitive, non-competitive), providing deeper insight into how these compounds interact with the enzyme. mdpi.com
Table 1: In Vitro α-Glucosidase Inhibitory Activity (IC50) of Selected Compounds| Compound/Extract | IC50 Value (µM) | Reference |
|---|---|---|
| Acarbose (Standard) | 58.8 | mdpi.com |
| Acarbose (Standard) | 328 ± 7 | researchgate.net |
| Compound 12a (Arylacetamide derivative) | 18.25 | mdpi.com |
| Compound 12d (Arylacetamide derivative) | 20.76 | mdpi.com |
| Compound 12g (Arylacetamide derivative) | 24.24 | mdpi.com |
| Nopol | 220 | nih.gov |
Interaction with Bacterial Enzymes (e.g., β-ketoacyl-ACP reductase, pantothenate kinase)
The search for novel antimicrobial agents has led to the investigation of inhibitors for essential bacterial enzymes not found in humans, or those that are significantly different.
β-ketoacyl-ACP reductase (FabG) is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS) pathway, making it an attractive target for new antibiotics. nih.govmdpi.com Research has identified that derivatives of compounds like trans-cinnamic acid can inhibit E. coli FabG with IC50 values in the micromolar range. nih.gov Molecular docking studies suggest these inhibitors can fit into the substrate-binding region of the enzyme's active site, interacting with the nicotinamide (B372718) portion of the NADPH cofactor. nih.gov The presence of specific chemical groups, such as a benzo- researchgate.netmdpi.com-dioxol moiety, appears to be critical for the inhibitory activity of these analogues. nih.gov
Pantothenate kinase (PanK or CoaA) catalyzes the first and rate-limiting step in the biosynthesis of coenzyme A (CoA), an essential cofactor in all living organisms. nih.govstjude.org The bacterial enzyme is a target for developing novel antibiotics. Studies have identified various small molecules that act as potent and reversible inhibitors of PanK. caymanchem.commerckmillipore.com For example, a pyridopyrazolopyrimidine-based compound was found to inhibit PanK isoforms with IC50 values in the nanomolar range (25-92 nM). merckmillipore.com These inhibitors typically exhibit a mixed-type inhibition pattern with respect to both ATP and the natural substrate, pantothenate. merckmillipore.com
Receptor Binding and Agonist/Antagonist Profiling (In Silico)
Computational methods, particularly molecular docking, are invaluable for predicting how ligands like this compound and its analogues might bind to and modulate the activity of cellular receptors.
Peroxisome Proliferator-Activated Receptor (PPARγ) Agonism
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a central role in regulating lipid metabolism, glucose homeostasis, and adipogenesis. researchgate.netnih.gov It is the molecular target for the thiazolidinedione class of antidiabetic drugs. In silico virtual screening and molecular docking are widely used to identify novel PPARγ agonists. nih.gov
These computational studies simulate the binding of a ligand into the receptor's ligand-binding domain (LBD). An effective agonist must stabilize the active conformation of the receptor. This is typically achieved through a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. Docking studies have identified several critical residues for agonist binding, including Cys285, Ser289, His323, His449, and Tyr473. mdpi.comnih.gov For partial agonists, interactions with residues like Arg288 and Ser342 are considered particularly important. nih.gov The predicted binding affinity, often expressed as a docking score or binding energy, helps to rank potential candidates for further experimental validation.
Table 2: Key Amino Acid Residues in PPARγ Ligand Binding Pocket for Agonist Interaction| Residue | Role in Binding | Reference |
|---|---|---|
| His323, His449, Tyr473 | Key for stabilizing the active state (full agonists) | nih.gov |
| Ser289, Lys367 | Forms crucial hydrogen bonds with ligand head groups | mdpi.com |
| Cys285 | Important for interaction with partial agonists | nih.gov |
| Arg288, Ser342, Glu343 | Key residues for interaction with partial agonists | nih.gov |
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Docking
EGFR and VEGFR2 are receptor tyrosine kinases that are pivotal in controlling cell proliferation and angiogenesis (the formation of new blood vessels), respectively. nih.gov Both are major targets in cancer therapy. Molecular docking is a key computational tool used to design and evaluate potential inhibitors that target the ATP-binding site of these kinases. mdpi.com
In silico screening of compound libraries against the crystal structures of EGFR and VEGFR2 can identify potential dual inhibitors. researchgate.net The docking score (measured in kcal/mol) provides an estimate of the binding affinity, with more negative values indicating stronger binding. nih.gov Analysis of the docked poses reveals specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, with critical amino acid residues within the active site. nih.gov For instance, in VEGFR2, forming a hydrogen bond with the residue Asp1046 is a common feature of many potent inhibitors. mdpi.com These computational predictions provide a rational basis for the synthesis and biological testing of new, targeted therapeutic agents.
Table 3: Example Docking Scores of Analogues Against EGFR and VEGFR-2| Compound/Analogue | Target Receptor | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Erlotinib (Reference) | EGFR | -9.2 | researchgate.net |
| Axitinib (Reference) | VEGFR-2 | -9.6 | nih.gov |
| Beta-Carotene-15,15'-epoxide | VEGFR-2 | -10.5 | nih.gov |
| Alpha-carotene | VEGFR-2 | -11.3 | nih.gov |
| ZINC16525481 | EGFR | -71.19 (DOCK6 Score) | mdpi.com |
| ZINC16525481 | VEGFR2 | -84.38 (DOCK6 Score) | mdpi.com |
Note: Docking scores from different studies and software (e.g., AutoDock vs. DOCK6) are not directly comparable.
Cellular Pathway Perturbation Analyses (In Vitro)
Impact on Cell Growth and Cytotoxicity Against Cancer Cell Lines (e.g., MCF-7, HeLa, A549)
The cytotoxic potential of benzoate (B1203000) derivatives and related structures has been explored across various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer lines. While specific data for this compound is limited in publicly accessible literature, studies on its structural analogues provide significant insights into their anticancer activities.
Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, for instance, have demonstrated notable cytotoxic effects. One such derivative, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, exhibited its highest cytotoxicity against the A549 cell line with an IC50 value of 6.3 ± 2.5 μM. Another analogue, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, showed even more potent activity against A549 cells, with an IC50 value of 3.5 ± 0.6 μM.
The influence of different substituents on the cytotoxic profile is also evident in other classes of compounds. For example, in a series of N-alkyl gallamide derivatives tested against the MCF-7 breast cancer cell line, cytotoxicity was observed to increase with the length of the alkyl chain. N-hexyl gallamide showed a strong cytotoxic effect with an IC50 of 3.5 µg/mL, which was more potent than N-methyl gallamide (IC50: 12.6 µg/mL), N-ethyl gallamide (IC50: 11.3 µg/mL), and N-butyl gallamide (IC50: 10.3 µg/mL). mdpi.com This suggests that increased lipophilicity can enhance the permeability of these compounds across the cancer cell membrane, leading to greater cytotoxic activity. mdpi.com
Furthermore, studies on other heterocyclic compounds have revealed a range of cytotoxic activities. For instance, a phosphomolybdate-based hybrid solid demonstrated inhibitory effects against MCF-7, A549, and HepG2 cells, with IC50 values of 32.11 μmol L−1, 25.17 μmol L−1, and 33.79 μmol L−1, respectively. nih.gov In another study, the DCM fraction of Clinacanthus nutans leaf extracts, which contains various compounds, showed the highest toxicity against HeLa cells with an IC50 value of 70 µg/mL after 48 hours of treatment. nih.gov
These findings collectively indicate that structural modifications, such as halogenation, alteration of alkyl chain length, and changes to the core heterocyclic structure, play a crucial role in determining the cytotoxic efficacy of these compounds against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Selected Analogues Against Human Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 6.3 ± 2.5 μM | nih.gov |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 3.5 ± 0.6 μM | nih.gov |
| N-methyl gallamide | MCF-7 | 12.6 µg/mL | mdpi.com |
| N-ethyl gallamide | MCF-7 | 11.3 µg/mL | mdpi.com |
| N-butyl gallamide | MCF-7 | 10.3 µg/mL | mdpi.com |
| N-hexyl gallamide | MCF-7 | 3.5 µg/mL | mdpi.com |
| Phosphomolybdate hybrid solid | MCF-7 | 32.11 μmol L−1 | nih.gov |
| Phosphomolybdate hybrid solid | A549 | 25.17 μmol L−1 | nih.gov |
| Clinacanthus nutans (DCM fraction) | HeLa | 70 µg/mL (48h) | nih.gov |
Inhibition of Cell Migration
The metastatic spread of cancer cells is a primary contributor to cancer-related mortality, making the inhibition of cell migration a key therapeutic objective. Research into analogues of this compound has identified compounds with the ability to interfere with these processes.
One such analogue, methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME), has been shown to inhibit the cellular motility of MDA-MB-231 human mammary cancer cells. mdpi.com The mechanism of this inhibition is linked to the disruption of microtubule structures within the cells. mdpi.com While DIME's mode of action differs from other tubulin-targeting agents like nocodazole, it effectively arrests cell motility in the interphase of the cell cycle. mdpi.com
Another synthesized compound, JOTO1007 (ethyl 2-[N-p-chlorobenzyl-(2'-methyl)]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate), has also demonstrated the ability to suppress both the migration and invasion of human cervical cancer Ca Ski cells. nih.gov The mechanism underlying this effect involves the downregulation of several proteins associated with metastasis, including matrix metalloproteinase-2 (MMP-2), MMP-7, and MMP-9. nih.gov These enzymes are crucial for the degradation of the extracellular matrix, a necessary step for cancer cell invasion and migration.
These studies highlight that specific structural features within these classes of compounds can confer potent anti-migratory and anti-invasive properties, suggesting a potential avenue for the development of novel anti-metastatic agents.
DNA Damage Induction Mechanisms (In Vitro)
The ability of a compound to induce DNA damage is a well-established mechanism for achieving cytotoxicity in cancer cells. Certain analogues bearing structural similarities to this compound have been investigated for their genotoxic potential.
For example, 2,6-dimethoxy-1,4-benzoquinone (B191094) (DMBQ), a compound formed from the interaction of dimethophrine and nitrite, has been shown to induce DNA fragmentation in V79 cells in a dose-dependent manner. researchgate.net This DNA damage was observed at concentrations ranging from 10 to 80 microM. researchgate.net Although a significant portion of this DNA damage was repaired within 24 hours, the promutagenic nature of these lesions was confirmed by the induction of 6-thioguanine-resistance in the V79 cells. researchgate.net
The pro-oxidative activity of certain halogenated benzofuran (B130515) derivatives also suggests a potential mechanism for DNA damage. These compounds have been shown to increase the production of reactive oxygen species (ROS) in cancer cells. nih.gov Elevated ROS levels can lead to oxidative stress, which in turn can cause damage to cellular components, including DNA, lipids, and proteins, ultimately triggering apoptotic or necrotic cell death. nih.gov The increase in thiobarbituric reactive substances (TBARS), an indicator of lipid peroxidation, in cells treated with these compounds further supports their pro-oxidant activity. nih.gov
These findings suggest that related compounds may exert their anticancer effects, at least in part, through the induction of DNA damage, either directly or as a consequence of induced oxidative stress.
Antimicrobial Activity Mechanisms (In Vitro)
Antibacterial Efficacy against Gram-Positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-Negative (e.g., Escherichia coli) Strains
The antibacterial properties of compounds structurally related to this compound have been evaluated against a range of pathogenic bacteria. These studies indicate that specific structural motifs can confer significant antibacterial activity.
In a study of novel 1,3,4-oxadiazole (B1194373) derivatives, several compounds demonstrated activity against Gram-positive bacteria. Specifically, compounds 4a, 4d, and 4g were found to be active against Staphylococcus aureus ATCC 6538, with Minimum Inhibitory Concentrations (MIC) of 78, 39, and 78 μg/ml, respectively. nih.gov Another compound from the same series, 4e, showed activity against Staphylococcus epidermidis ATCC 12228 with an MIC of 156 μg/ml. nih.gov
The efficacy of these compounds appears to be more pronounced against Gram-positive bacteria. This is a common observation for many classes of antibacterial agents and is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria like Escherichia coli can act as a barrier, preventing the entry of certain antimicrobial compounds. researchgate.net
For instance, a study on the antibacterial activity of D-3263 showed robust efficacy against Gram-positive bacteria, including S. aureus, with MIC values of ≤ 25 µM. nih.gov In contrast, the MIC values against several clinically common Gram-negative bacteria, including Escherichia coli, were all greater than 200 µM, indicating a selective inhibitory activity against Gram-positive strains. nih.gov
The data presented in the following table summarizes the MIC values of selected analogues against various bacterial strains.
Table 2: In Vitro Antibacterial Activity of Selected Analogues
| Compound | Bacterial Strain | MIC (μg/ml) | Reference |
| 4a (1,3,4-oxadiazole derivative) | Staphylococcus aureus ATCC 6538 | 78 | nih.gov |
| 4d (1,3,4-oxadiazole derivative) | Staphylococcus aureus ATCC 6538 | 39 | nih.gov |
| 4g (1,3,4-oxadiazole derivative) | Staphylococcus aureus ATCC 6538 | 78 | nih.gov |
| 4e (1,3,4-oxadiazole derivative) | Staphylococcus epidermidis ATCC 12228 | 156 | nih.gov |
| D-3263 | Staphylococcus aureus | ≤ 25 µM | nih.gov |
| D-3263 | Escherichia coli | > 200 µM | nih.gov |
Antifungal Activity (e.g., Candida albicans, Rhizopus)
Analogues of this compound have also been investigated for their potential as antifungal agents. These studies have revealed that certain structural features are critical for conferring activity against pathogenic fungi such as Candida albicans and Rhizopus oryzae.
In a study of 2-acylated benzo- and naphthohydroquinones, the 2-acyl-1,4-benzohydroquinone derivatives demonstrated higher antifungal properties compared to their 2-acyl-1,4-naphthohydroquinone counterparts. The most active compound in this series, 2-octanoylbenzohydroquinone, exhibited MIC values ranging from 2 to 16 μg/mL against various fungal strains. Notably, its activity against Candida krusei (MIC of 2 μg/mL) and Rhizopus oryzae (MIC of 4 μg/mL) was comparable to that of the standard antifungal drug amphotericin B (MIC of 1 μg/mL).
Another class of compounds, the coruscanone A analogs, has also shown promising antifungal activity. Coruscanone A, a plant-derived cyclopentenedione (B8730137) derivative, displayed potent in vitro activity against Candida albicans and Cryptococcus neoformans. Structure-activity relationship studies on these analogs revealed that modifications to the cyclopentenedione ring, the enolic methoxy (B1213986) functionality, and the styryl side chain all had a significant impact on their antifungal efficacy. The enolic O-methyl group, in particular, was identified as a key feature for the antifungal activity of these compounds.
These findings underscore the potential of developing novel antifungal agents based on these chemical scaffolds.
Antitubercular Activity (In Vitro against Mycobacterium tuberculosis)
Extensive searches of scientific literature and patent databases did not yield any specific in vitro studies on the antitubercular activity of this compound or its close structural analogues against Mycobacterium tuberculosis. While research into novel antitubercular agents is ongoing, with various chemical scaffolds being investigated, data pertaining to the direct evaluation of this specific compound or its near derivatives in this context is not publicly available.
Antioxidant Mechanisms and Free Radical Scavenging Studies
Direct in vitro or in silico antioxidant studies on this compound are not extensively documented in the available scientific literature. However, research on structurally related compounds, specifically veratric acid (3,4-dimethoxybenzoic acid) derivatives, provides some insight into the potential for free radical scavenging activity.
A study investigating veratric acid derivatives incorporating benzylidene-hydrazine moieties demonstrated their potential as potent free radical scavengers. nih.gov The antioxidant capacity of these analogues was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov
Several of the synthesized veratric acid-benzylidene-hydrazine derivatives exhibited significant antioxidant activity, with some compounds showing superior or comparable efficacy to the standard antioxidant, butylated hydroxyanisole (BHA). nih.gov For instance, certain derivatives displayed potent DPPH radical scavenging activity at a concentration of 20 μg/mL. nih.gov One derivative, in particular, was reported to have a very potent free radical scavenging EC50 value of 0.0097 ± 0.0011 mM. nih.gov The substitution pattern on the benzylidene ring was found to play a crucial role in the observed antioxidant activity.
The table below summarizes the reported antioxidant activity for selected veratric acid derivatives from the study.
| Compound/Derivative | DPPH Radical Scavenging Activity (% inhibition at 20 µg/mL) | ABTS Radical Scavenging Activity (% inhibition at 20 µg/mL) |
| Veratric acid-benzylidene-hydrazine analogue 1 | 50.27 ± 0.15 | 80.60 ± 0.15 |
| Veratric acid-benzylidene-hydrazine analogue 2 | 72.29 ± 0.24 | 84.34 ± 0.10 |
| Veratric acid-benzylidene-hydrazine analogue 3 | Moderate | Good |
| Butylated Hydroxyanisole (BHA) (Standard) | High (at 40 µg/mL) | 85.20 ± 0.33 |
This data is for analogues of this compound and not the compound itself.
These findings suggest that the 3,4-dimethoxybenzoyl scaffold, a core component of this compound, can be a viable starting point for the development of effective antioxidant agents. The mechanism of action is likely attributed to the hydrogen-donating ability of the phenolic hydroxyl groups (if present after modification) or other easily abstractable hydrogen atoms, which can neutralize free radicals and terminate radical chain reactions. However, without direct experimental data on this compound, its specific antioxidant potential remains undetermined.
Anti-diabetic and Anti-hyperlipidemic Mechanistic Exploration (In Vitro/In Silico)
There is a lack of specific in vitro and in silico studies investigating the anti-diabetic and anti-hyperlipidemic activities of this compound in the publicly available scientific literature. While some derivatives of veratric acid have been generally mentioned in the context of potential health benefits, detailed mechanistic explorations, such as inhibition of key enzymes like α-amylase and α-glucosidase, or effects on lipid accumulation in cell-based models, have not been reported for this compound or its close analogues. Therefore, its potential role in modulating pathways related to diabetes and hyperlipidemia has not been scientifically established.
Role As a Building Block and Intermediate in Complex Molecule Synthesis
The strategic placement of the acetyl and methyl ester groups ortho to each other, along with the electron-donating methoxy (B1213986) groups, makes Methyl 2-acetyl-4,5-dimethoxybenzoate a highly useful precursor for a variety of chemical transformations. These functionalities allow for its participation in numerous condensation and cyclization reactions, leading to the formation of intricate heterocyclic systems.
Quinazoline (B50416) Derivatives Synthesis
The quinazoline core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While direct synthesis from this compound is not extensively documented, a plausible synthetic route involves the conversion of its acetyl group into an amino functionality. This transformation would yield Methyl 2-amino-4,5-dimethoxybenzoate, a key intermediate for quinazoline synthesis.
The synthesis of Methyl 2-amino-4,5-dimethoxybenzoate from the corresponding nitro compound, Methyl 4,5-dimethoxy-2-nitrobenzoate, has been reported. This is typically achieved through catalytic hydrogenation using a palladium-on-carbon catalyst. chemicalbook.com A similar reduction of an oxime or other nitrogen-containing derivative of this compound could likewise provide the desired amino-ester.
Once Methyl 2-amino-4,5-dimethoxybenzoate is obtained, it can be utilized in established methods for quinazoline synthesis. One common approach is the reaction with a formamide (B127407) or a similar one-carbon source to construct the pyrimidine (B1678525) ring of the quinazoline system. Another method involves condensation with isatoic anhydride (B1165640) and an appropriate amine. researchgate.net The resulting 6,7-dimethoxy-substituted quinazoline derivatives are of significant interest in the development of therapeutic agents.
| Intermediate | Reaction Type | Resulting Quinazoline Scaffold | Potential Applications |
|---|---|---|---|
| Methyl 2-amino-4,5-dimethoxybenzoate | Condensation with Formamide | 6,7-Dimethoxyquinazolin-4(3H)-one | Antihypertensive, Antitumor |
| Methyl 2-amino-4,5-dimethoxybenzoate | Reaction with Isatoic Anhydride | Substituted 6,7-Dimethoxyquinazolines | Antihyperlipidemic |
Chromone (B188151) and Flavonoid Scaffold Construction
Chromones and flavonoids are classes of oxygen-containing heterocyclic compounds with widespread occurrence in nature and diverse pharmacological properties. The synthesis of these scaffolds often involves the Baker-Venkataraman rearrangement, a base-catalyzed reaction of a 2-acetoxyacetophenone to form a 1,3-diketone, which then undergoes cyclization to the chromone ring. wikipedia.orgalfa-chemistry.com
This compound, being a substituted acetophenone (B1666503), is a suitable starting material for this reaction sequence. The first step would involve the conversion of the phenolic hydroxyl group (which would be present in the precursor to our title compound) to an acetate (B1210297) ester. Treatment of this 2-acetoxyacetophenone derivative with a base would then induce the rearrangement to a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclization would yield the corresponding 6,7-dimethoxychromone derivative.
Flavonoids can be synthesized from chromones or directly from 2-hydroxyacetophenones via the Claisen-Schmidt condensation. nih.gov This reaction involves the condensation of an acetophenone with an aromatic aldehyde in the presence of a base to form a chalcone (B49325), which can then be cyclized to a flavonoid. This compound could potentially be used in a Claisen-Schmidt condensation with a suitable benzaldehyde (B42025) to generate a chalcone precursor for the synthesis of flavonoids with a dimethoxy substitution pattern on the A-ring. semanticscholar.orgmdpi.com
| Reaction Pathway | Key Intermediate | Final Heterocyclic Scaffold |
|---|---|---|
| Baker-Venkataraman Rearrangement | 1-(2-Hydroxy-4,5-dimethoxyphenyl)-3-arylpropane-1,3-dione | 6,7-Dimethoxychromone |
| Claisen-Schmidt Condensation | (E)-1-(2-Hydroxy-4,5-dimethoxyphenyl)-3-arylprop-2-en-1-one (Chalcone) | 6,7-Dimethoxyflavonoid |
Isochroman-1,4-dione (B1610725) Formation
The isochroman-1,4-dione skeleton is a less common heterocyclic system, but its derivatives have been investigated for their biological activities. The synthesis of isochroman-1,4-diones often starts from homophthalic acid or its derivatives. A potential, though not explicitly reported, route to an isochroman-1,4-dione derivative from this compound could involve the oxidation of the acetyl group to a carboxylic acid, followed by further transformations.
A more plausible route might involve the conversion of the acetyl group to a hydroxymethyl group, followed by oxidation and cyclization. Alternatively, functionalization of the methyl group of the acetyl moiety and subsequent intramolecular cyclization could lead to the isochroman (B46142) skeleton. The synthesis of isochromanones from 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates and alkenes has been reported, suggesting that with appropriate functional group manipulations, a derivative of this compound could serve as a precursor. organic-chemistry.org
Imidazoquinazoline Derivatives
Imidazoquinazolines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including bronchodilatory and anticancer effects. nih.govnih.gov The synthesis of imidazo[1,2-c]quinazolines often proceeds from a pre-formed quinazoline ring. researchgate.net
Therefore, a multi-step synthesis of imidazoquinazolines could be envisioned starting from this compound. The initial steps would involve the synthesis of a 6,7-dimethoxy-substituted quinazoline as described in section 6.1.1. The resulting quinazoline could then be functionalized, for example, by introducing an amino group at the 4-position, to yield a 4-aminoquinazoline. This intermediate could then be reacted with a suitable two-carbon synthon, such as bromoacetaldehyde (B98955) diethyl acetal, to construct the imidazole (B134444) ring, leading to the formation of a 8,9-dimethoxyimidazo[1,2-c]quinazoline derivative. researchgate.net
Preparation of Advanced Organic Scaffolds for Drug Discovery
The utility of this compound extends beyond the synthesis of fundamental heterocyclic systems to the preparation of more complex and advanced organic scaffolds for drug discovery. Its inherent functionality allows for the introduction of diverse substituents and the construction of hybrid molecules with potential therapeutic applications.
One important application is in the synthesis of chalcone derivatives. As mentioned previously, the Claisen-Schmidt condensation of this compound with various aromatic aldehydes can produce a library of chalcones. semanticscholar.org Chalcones are known to be privileged structures in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com The dimethoxy substitution pattern provided by the starting material can be crucial for modulating the pharmacological profile of the resulting chalcones.
Furthermore, the ester and acetyl groups of this compound can be independently modified to introduce different pharmacophores or linking groups. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. The acetyl group can be a handle for various transformations, including the formation of other heterocyclic rings or the introduction of side chains. This versatility makes this compound a valuable starting material for creating diverse chemical libraries for high-throughput screening in drug discovery programs.
| Scaffold Type | Synthetic Approach | Potential Biological Activity |
|---|---|---|
| Dimethoxy-substituted Chalcones | Claisen-Schmidt Condensation | Anticancer, Anti-inflammatory |
| Hybrid Molecules | Modification of Ester and Acetyl Groups | Varied, depending on the introduced pharmacophores |
Emerging Research Directions and Future Perspectives
Novel Synthetic Approaches and Green Chemistry Methodologies
The traditional synthesis of aromatic ketones often involves Friedel-Crafts acylation, which typically relies on stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste generation. libretexts.orgkhanacademy.org Emerging research focuses on developing more environmentally benign and efficient synthetic routes.
Future synthetic strategies for Methyl 2-acetyl-4,5-dimethoxybenzoate could explore a variety of green chemistry principles. humanjournals.com One promising avenue is the use of solid acid catalysts, such as zeolites, sulfated zirconia, or supported heteropolyacids, which can facilitate the acylation of dimethoxybenzene derivatives with higher selectivity and allow for easier catalyst recovery and reuse. researchgate.net Another innovative approach involves the use of deep eutectic solvents (DESs), which can act as both the solvent and the catalyst, simplifying the reaction setup and workup. rsc.org Microwave-assisted organic synthesis also presents a viable option for accelerating reaction times and improving energy efficiency in the acylation process.
Furthermore, research into catalytic acylation reactions that avoid harsh Lewis acids altogether is gaining traction. This includes the exploration of N-heterocyclic carbene (NHC) catalysis, which has shown promise in various acylation reactions. nih.govnih.govbham.ac.uk Photocatalysis is another cutting-edge technique that could be investigated for novel acylation pathways.
Table 1: Comparison of Potential Green Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Focus |
| Solid Acid Catalysis | Reusability of catalyst, reduced waste, high selectivity. researchgate.net | Development of novel, highly active, and stable solid acid catalysts. |
| Deep Eutectic Solvents | Dual role as solvent and catalyst, biodegradability, low cost. rsc.org | Screening of different DES compositions for optimal reactivity. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Optimization of microwave parameters for the specific acylation reaction. |
| N-Heterocyclic Carbene Catalysis | Metal-free catalysis, mild reaction conditions. nih.govnih.govbham.ac.uk | Design of efficient NHC catalysts for the acylation of electron-rich aromatic systems. |
| Photocatalysis | Use of light as a sustainable energy source. | Development of suitable photocatalysts and reaction conditions. |
Exploration of New Biological Targets and Mechanistic Pathways
The biological activities of this compound are not well-documented. However, the structural motifs present in the molecule, namely the dimethoxybenzene and benzoic acid ester functionalities, are found in numerous biologically active compounds. This suggests that this compound and its derivatives could be promising candidates for drug discovery programs.
A closely related compound, methyl 2-acetyl-4,5-dimethoxyphenylacetate, has been used as a precursor for derivatives with local anesthetic and anti-inflammatory activities, indicating a potential area of investigation for the title compound. nih.gov Furthermore, various benzoic acid derivatives have been explored as inhibitors of enzymes such as influenza neuraminidase and as potential antiviral agents against SARS-CoV-2. nih.govnih.govacs.orgresearchgate.net The dimethoxybenzene moiety is also a key feature in compounds with a range of biological effects, including antitubercular and antifungal activities. researchgate.netresearchgate.net
Future research should, therefore, focus on a broad-based screening of this compound and its rationally designed derivatives against a panel of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. Mechanistic studies would then be crucial to elucidate the mode of action of any identified bioactive compounds.
Application of Advanced Analytical Techniques for Real-Time Monitoring
The efficient synthesis and quality control of this compound would benefit from the application of advanced analytical techniques. Real-time monitoring of the synthesis, for instance, using in-situ spectroscopic methods like Raman or infrared spectroscopy, could provide valuable kinetic data and allow for precise control over reaction parameters, leading to improved yields and purity.
For the characterization of the final product, a combination of chromatographic and spectroscopic methods is essential. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for assessing purity and separating potential isomers. nih.gov Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are indispensable for structural elucidation and confirmation. libretexts.org In cases where chirality is introduced into derivatives of the target compound, specialized techniques for determining enantiomeric purity, such as chiral chromatography or NMR with chiral solvating agents, would be necessary. libretexts.orgnih.gov
Table 2: Advanced Analytical Techniques for Characterization and Monitoring
| Technique | Application | Key Information Provided |
| In-situ Raman/IR Spectroscopy | Real-time reaction monitoring. | Reaction kinetics, endpoint determination, intermediate detection. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, isomeric separation. nih.gov | Quantitative analysis of product and impurities. |
| Gas Chromatography (GC) | Purity analysis of volatile derivatives. nih.gov | Separation and quantification of components in a mixture. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, purity determination. libretexts.org | Detailed structural information, identification of isomers. |
| Mass Spectrometry (MS) | Molecular weight determination, structural confirmation. | Precise mass and fragmentation patterns. |
| Chiral Chromatography | Enantiomeric purity analysis of chiral derivatives. libretexts.orgnih.gov | Separation and quantification of enantiomers. |
Integration of Computational and Experimental Methodologies for Rational Design
The integration of computational chemistry with experimental synthesis and biological testing offers a powerful paradigm for the rational design of novel derivatives of this compound with enhanced biological activities. Computational methods can be employed to predict the properties of virtual compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.
Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, helping to understand reaction mechanisms and predict the regioselectivity of synthetic transformations. scirp.orgscirp.orgnih.govresearchgate.netresearchgate.net Molecular docking studies can be used to predict the binding affinity and orientation of the compound and its derivatives within the active site of a biological target, guiding the design of more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, unsynthesized derivatives. This integrated computational and experimental approach can accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.
Q & A
Q. What are the optimized synthetic routes for Methyl 2-acetyl-4,5-dimethoxybenzoate, and how can reaction yields be improved?
this compound can be synthesized via Friedel-Crafts acylation or esterification of pre-functionalized benzoic acid derivatives. A reported method ( ) achieved an 84% yield using ethyl acetate (EtOAc) as a solvent, with a melting point of 118–120°C. To optimize yields:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance acylation efficiency.
- Temperature control : Maintain reaction temperatures between 60–80°C to prevent side reactions.
- Catalysts : Lewis acids like AlCl₃ or FeCl₃ can accelerate electrophilic substitution.
- Purification : Recrystallization in methanol (MeOH) or ethanol (EtOH) improves purity, as demonstrated in crystallography studies of analogous compounds ().
Q. How can the purity and structural identity of this compound be validated?
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment. Compare retention times against commercial standards (if available).
- Spectroscopy :
- NMR : Analyze and NMR for characteristic peaks (e.g., acetyl proton at δ ~2.6 ppm, methoxy groups at δ ~3.8–4.0 ppm).
- IR : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm.
- Mass spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H] at m/z 253 for CHO).
Q. What are the key crystallographic parameters for structural confirmation?
For analogous compounds like Methyl 2-amino-4,5-dimethoxybenzoate ():
- Crystal system : Monoclinic (space group P2/c).
- Unit cell dimensions : a = 11.1933 Å, b = 7.7564 Å, c = 13.7728 Å, β = 121.741°.
- Hydrogen bonding : Intramolecular H-bonds (e.g., N–H···O, 2.7–2.9 Å) stabilize planar conformations.
- Refinement : Use riding models for H atoms and anisotropic displacement parameters for non-H atoms.
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic reactions?
The electron-donating methoxy groups at positions 4 and 5 activate the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the para position relative to the acetyl group. Key considerations:
- Steric hindrance : The acetyl group at position 2 may limit accessibility to ortho positions.
- Solvent effects : Polar solvents stabilize charge-separated intermediates, enhancing reactivity.
- Kinetic vs. thermodynamic control : Higher temperatures favor thermodynamic products (e.g., para-substitution).
Q. What strategies resolve contradictions in reported melting points or spectroscopic data?
Discrepancies may arise from impurities or polymorphic forms. To address this:
- Reproducibility : Standardize recrystallization protocols (e.g., slow evaporation in MeOH at 20°C).
- DSC analysis : Differential scanning calorimetry can detect polymorphs.
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., Methyl 4-hydroxy-3,5-dimethoxybenzoate, ) to identify anomalous peaks.
Q. How can this compound be functionalized for biological activity studies?
- Derivatization :
- Hydrolysis : Convert the ester to a carboxylic acid using NaOH/EtOH for enhanced solubility.
- Acetylation : Protect hydroxyl groups (if introduced) with acetic anhydride.
- Biological assays :
- TRPA1 agonism : Test calcium influx in HEK293 cells expressing TRPA1 channels, referencing methods for Methyl 4-hydroxy-3,5-dimethoxybenzoate ().
- Antimicrobial activity : Use agar diffusion assays against E. coli or S. aureus with concentrations ranging from 10–100 µg/mL.
Q. What analytical methods are suitable for studying degradation products under varying storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), light (UV, 254 nm), and humidity (75% RH) for 1–4 weeks.
- Analysis :
- LC-MS/MS : Identify degradation products (e.g., demethylation or oxidation byproducts).
- TGA : Thermogravimetric analysis quantifies thermal stability.
- XRD : Monitor crystallinity changes over time.
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Peaks |
|---|---|
| NMR (CDCl₃) | δ 2.6 (s, 3H, COCH₃), 3.8–3.9 (s, 6H, OCH₃), 6.5–7.2 (m, aromatic H) |
| IR (KBr) | 1745 cm (C=O), 1600 cm (C=C) |
| ESI-MS | m/z 253.1 ([M+H]) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
